1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15756855
Molecular Formula: C11H14FN3S
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN3S |
|---|---|
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H14FN3S/c1-3-15-8(2)10(7-14-15)13-6-9-4-5-11(12)16-9/h4-5,7,13H,3,6H2,1-2H3 |
| Standard InChI Key | YRYPPCXMNBUSTC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C |
Introduction
1. Introduction to the Compound
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is an organic molecule containing a pyrazole core, functionalized with ethyl, methyl, and fluorothiophene groups. Compounds with similar structures are often studied for their biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
2. Structural Features
The compound can be broken down into the following components:
-
Pyrazole Core: A five-membered aromatic ring containing two nitrogen atoms.
-
Fluorothiophene Substituent: A thiophene ring (sulfur-containing heterocycle) substituted with a fluorine atom.
-
Ethyl and Methyl Groups: Aliphatic hydrocarbon chains attached to the pyrazole ring.
-
Amine Functional Group: The presence of an amine group (-NH-) linked to the pyrazole adds potential for hydrogen bonding and reactivity.
3. Potential Applications
Compounds with similar heterocyclic cores often exhibit diverse pharmacological properties:
-
Antimicrobial Activity: Pyrazole derivatives are known to inhibit bacterial and fungal growth.
-
Anticancer Potential: Fluorinated heterocycles are commonly incorporated into drug candidates for cancer therapy due to their ability to interact with biological targets.
-
Anti-inflammatory Effects: The pyrazole scaffold is frequently explored in non-steroidal anti-inflammatory drugs (NSAIDs).
4. Synthesis Pathways
The synthesis of such compounds typically involves:
-
Formation of the Pyrazole Core: Condensation reactions between hydrazines and β-diketones or similar precursors.
-
Functionalization with Thiophene Derivatives: Introduction of thiophene groups through cross-coupling reactions like Suzuki or Heck coupling.
-
Incorporation of Fluorine Atoms: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
5. Analytical Characterization
To confirm the structure and purity of the compound, techniques such as:
-
Nuclear Magnetic Resonance (NMR): For identifying chemical shifts corresponding to specific protons and carbons.
-
Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): For identifying functional groups.
6. Biological Studies
While no specific studies were found for this compound, analogs often undergo:
-
In Vitro Screening: Testing against microbial strains or cancer cell lines.
-
Molecular Docking Studies: Computational evaluation of binding affinity to biological targets like enzymes or receptors.
If you have access to additional information or specific research on this compound, it could provide more precise insights into its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume